

synthesis of 3,5,6-Trichlorosalicylic acid from salicylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,5,6-Trichlorosalicylic acid*

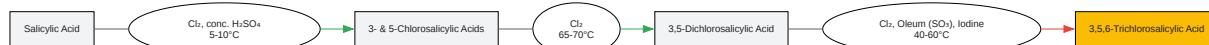
Cat. No.: *B147637*

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **3,5,6-Trichlorosalicylic Acid** from Salicylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of **3,5,6-trichlorosalicylic acid**, a halogenated derivative of salicylic acid. The primary synthetic route involves a multi-step, controlled chlorination of salicylic acid. This document outlines the detailed experimental protocols, optimized reaction conditions, and characterization data for the target compound and its intermediates. The synthesis is of interest to researchers in medicinal chemistry and materials science due to the unique chemical and photophysical properties imparted by the three chlorine atoms on the benzene ring.^[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology for the laboratory-scale production of **3,5,6-trichlorosalicylic acid**.


Chemical Properties and Identifiers

3,5,6-Trichlorosalicylic acid is a chlorinated derivative of salicylic acid with distinct physical and chemical properties. A summary of its key identifiers and properties is provided below.

Property	Value	Reference(s)
CAS Number	40932-60-3	[1] [2] [3]
Molecular Formula	C ₇ H ₃ Cl ₃ O ₃	[2] [3]
Molecular Weight	241.46 g/mol	[1] [3]
Synonyms	3,5,6-Trichloro-2-hydroxybenzoic acid	[2] [3]
InChI Key	IIHCUZVBIMTHEB-UHFFFAOYSA-N	[1] [2]
Appearance	Solid	[4] [5]

Synthesis Pathway Overview

The synthesis of **3,5,6-trichlorosalicylic acid** is achieved through a sequential, three-step chlorination of salicylic acid. The process begins with monochlorination, proceeds to dichlorination, and concludes with trichlorination under more stringent conditions to yield the final product.[\[1\]](#)[\[4\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **3,5,6-trichlorosalicylic acid**.

Experimental Protocols

The following protocols are based on established laboratory-scale synthesis methods.[\[1\]](#)[\[4\]](#)[\[5\]](#)
The process is typically conducted in a single pot.[\[4\]](#)

Materials and Reagents

- Salicylic Acid

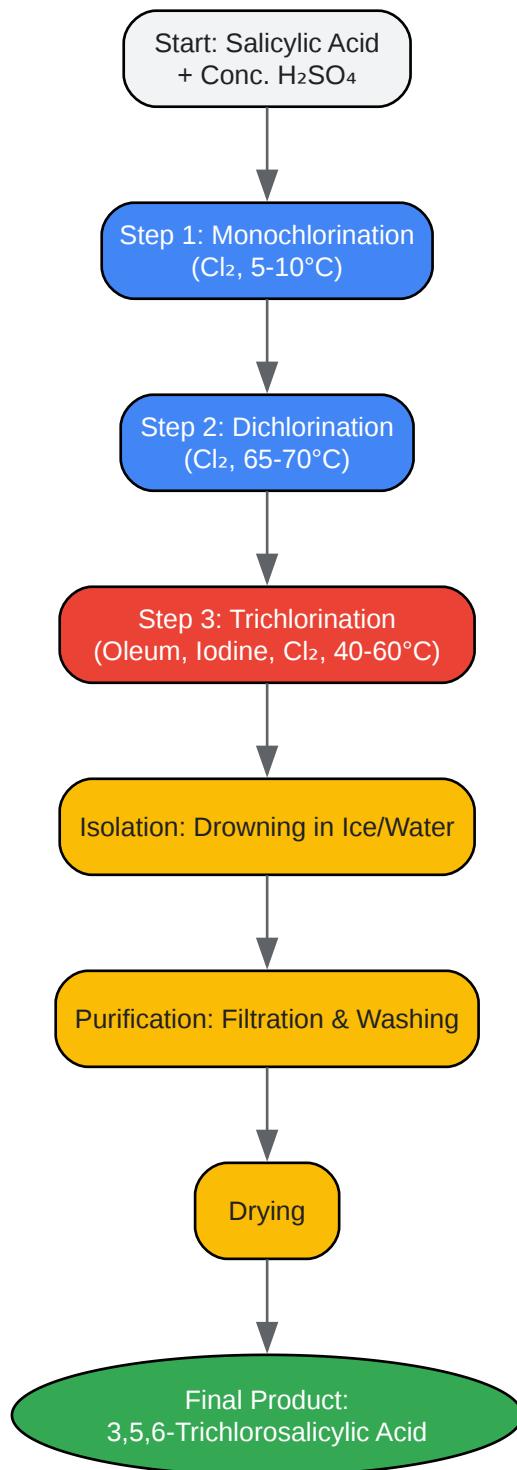
- Concentrated Sulfuric Acid (96-98%)
- Chlorine Gas (Cl₂)
- Sulfur Trioxide (SO₃) or Oleum (fuming sulfuric acid)
- Iodine (catalyst)
- Ice and Water

Step-by-Step Procedure

- Monochlorination:
 - Dissolve salicylic acid in concentrated sulfuric acid (96-98%) in a reaction vessel equipped with a stirrer.
 - Cool the mixture to a temperature between 5°C and 10°C.[4]
 - Pass gaseous chlorine into the vigorously stirred solution.
 - Maintain the temperature below 35°C, preferably between 5-10°C, until salicylic acid is fully converted to a mixture of 3- and 5-chlorosalicylic acids.[4][5]
- Dichlorination:
 - Increase the temperature of the reaction mixture to between 50°C and 75°C, with an optimal range of 65-70°C.[1][4]
 - Continue passing chlorine gas through the mixture to convert the monochlorinated products into 3,5-dichlorosalicylic acid. The in-situ yield at this stage is approximately 95-98% of the theoretical value.[5]
- Trichlorination:
 - Cool the reaction mixture.
 - Add sulfur trioxide to the concentrated sulfuric acid to create oleum. Ensure at least 4 moles of sulfur trioxide are available per mole of the initial salicylic acid. The temperature

should not exceed 60°C during this addition.[5]

- Add a catalytic amount of iodine, typically 100-150 milligrams per mole of the initial salicylic acid.[1][4][5]
- Heat the mixture to between 40°C and 60°C (optimally 47°-54°C) and continue bubbling chlorine gas through the solution.[4] This step facilitates the introduction of the third chlorine atom at the 6-position.[1]
- Product Isolation and Purification:
 - After the reaction is complete, cool the mixture to ambient temperature.[5]
 - Pour the reaction mixture onto a mixture of ice and water ("drowning").[4][5] This will cause the **3,5,6-trichlorosalicylic acid** to precipitate as a solid.[4]
 - Recover the solid product by filtration or centrifugation.[5]
 - Wash the collected solid with water and dry it. The reported yield of the final product is approximately 78% of the theoretical value.[5]


Summary of Reaction Parameters

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. The table below summarizes the key parameters for each chlorination step.

Step	Product(s)	Reagents	Optimal Temperature	Catalyst	Reference(s)
Monochlorination	3- & 5-Chlorosalicylic acids	Cl ₂ , Conc. H ₂ SO ₄	5 - 10°C	None	[1][4][5]
Dichlorination	3,5-Dichlorosalicylic acid	Cl ₂	65 - 70°C	None	[1][4][5]
Trichlorination	3,5,6-Trichlorosalicylic acid	Cl ₂ , Oleum (H ₂ SO ₄ + SO ₃)	40 - 60°C	Iodine	[1][4][5]

Experimental Workflow

The overall experimental workflow, from the initial setup to the final product characterization, is depicted in the following diagram.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5,6-Trichlorosalicylic acid | 40932-60-3 | Benchchem [benchchem.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. scbt.com [scbt.com]
- 4. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents [patents.google.com]
- 5. US5194666A - Process for preparing esters of 3,5,6-trichlorosalicyclic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [synthesis of 3,5,6-Trichlorosalicylic acid from salicylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147637#synthesis-of-3-5-6-trichlorosalicylic-acid-from-salicylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com